molecular formula C10H18N2O2 B1316765 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane CAS No. 63035-27-8

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Cat. No.: B1316765
CAS No.: 63035-27-8
M. Wt: 198.26 g/mol
InChI Key: ISSPTTIRJJAKRE-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is a chemical compound with the molecular formula C9H16N2O2 It is a derivative of tetrahydrofuran and diazepane, featuring a unique structure that combines these two moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane typically involves the reaction of tetrahydrofuran derivatives with diazepane. One common method is the reaction of tetrahydrofuran-2-carboxylic acid with 1,4-diazepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydrofuran-2-ylcarbonyl)piperazine: Similar in structure but with a piperazine moiety instead of diazepane.

    1-(Tetrahydrofuran-2-ylcarbonyl)morpholine: Contains a morpholine ring instead of diazepane.

    1-(Tetrahydrofuran-2-ylcarbonyl)pyrrolidine: Features a pyrrolidine ring instead of diazepane.

Uniqueness

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is unique due to its combination of tetrahydrofuran and diazepane moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,4-diazepan-1-yl(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSPTTIRJJAKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518146
Record name (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63035-27-8
Record name (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(2-Furoyl)homopiperazine (33.0 g.) in 200 ml. of ethanol was hydrogenated over 5% rhodium-on-carbon catalyst at three atmospheres pressure. The catalyst was removed by filtration and the product distilled to give the desired product, B.P. 135° at 1 mm.
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Synthesis routes and methods II

Procedure details

In the illustrated reactions, the compound of Formula II is prepared by reacting hexahydro-1,4-diazepine with furoyl chloride in an acid solution. The resultant 1-(2-furoyl)-hexahydro-1,4-diazepine is hydrogenated to produce 1-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepine which is reacted with 2-chloro-4-amino-6,7-dimethoxyquinazoline in the presence of methoxy ethanol to give the compound 2-[4-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepinyl-1]-4-amino-6,7-dimethoxy quinazoline. The hydrochloride salt is prepared by acidifying with hydrogen chloride.
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